molecular formula C8H5BrClIO B15174487 3-(Bromomethyl)-2-iodobenzoyl chloride CAS No. 920759-99-5

3-(Bromomethyl)-2-iodobenzoyl chloride

Cat. No.: B15174487
CAS No.: 920759-99-5
M. Wt: 359.38 g/mol
InChI Key: CQLFCNVHOBEOSM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-iodobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of bromomethyl and iodo substituents on the benzene ring, along with a benzoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-iodobenzoyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-iodobenzoic acid, followed by the conversion of the resulting bromomethyl derivative to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-iodobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents such as tetrahydrofuran (THF), are typically employed.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the benzoyl chloride group.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Coupling Reactions: Products include biaryl compounds and alkynyl derivatives.

    Hydrolysis: The major product is 3-(Bromomethyl)-2-iodobenzoic acid.

Scientific Research Applications

3-(Bromomethyl)-2-iodobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-iodobenzoyl chloride in chemical reactions involves the activation of the benzoyl chloride group towards nucleophilic attack, as well as the participation of the bromomethyl and iodo substituents in various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-2-chlorobenzoyl chloride
  • 3-(Bromomethyl)-2-fluorobenzoyl chloride
  • 3-(Bromomethyl)-2-bromobenzoyl chloride

Uniqueness

3-(Bromomethyl)-2-iodobenzoyl chloride is unique due to the presence of both bromomethyl and iodo substituents, which confer distinct reactivity patterns. The iodo group, in particular, enhances its suitability for palladium-catalyzed coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

920759-99-5

Molecular Formula

C8H5BrClIO

Molecular Weight

359.38 g/mol

IUPAC Name

3-(bromomethyl)-2-iodobenzoyl chloride

InChI

InChI=1S/C8H5BrClIO/c9-4-5-2-1-3-6(7(5)11)8(10)12/h1-3H,4H2

InChI Key

CQLFCNVHOBEOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)Cl)I)CBr

Origin of Product

United States

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